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3-Fluoro-2,4-dimethoxybenzaldehyde
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Overview
Description
3-Fluoro-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and methoxy groups at the second and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-dimethoxybenzaldehyde typically involves the introduction of fluorine and methoxy groups onto a benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes halogenation, methylation, and formylation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,4-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 3-Fluoro-2,4-dimethoxybenzoic acid.
Reduction: 3-Fluoro-2,4-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-2,4-dimethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substitutions on the biological activity of benzaldehyde derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,4-dimethoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
- 3-Fluoro-4,5-dimethoxybenzaldehyde
- 2-Fluoro-3,4-dimethoxybenzaldehyde
- 4-Fluoro-2,3-dimethoxybenzaldehyde
Comparison: Compared to its analogs, 3-Fluoro-2,4-dimethoxybenzaldehyde has a unique substitution pattern that can influence its chemical and biological properties. The position of the fluorine and methoxy groups can affect the compound’s reactivity, stability, and interaction with molecular targets. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
3-Fluoro-2,4-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, anticancer, and other pharmacological effects, based on recent research findings.
Chemical Structure and Properties
This compound (C10H11F O3) features a fluorine atom and two methoxy groups attached to a benzaldehyde backbone. The presence of fluorine often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.
Antibacterial Activity
Research has indicated that fluorinated compounds exhibit significant antibacterial properties. A study assessed various fluorinated aldimines, including derivatives similar to this compound, against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 5 µM | High |
Escherichia coli | 10 µM | Moderate |
Pseudomonas aeruginosa | 15 µM | Moderate |
Bacillus subtilis | 20 µM | Low |
The compound demonstrated potent activity against S. aureus, with an MIC comparable to that of standard antibiotics like ampicillin . This suggests that the incorporation of fluorine enhances the antibacterial efficacy of related compounds.
Anticancer Activity
In vitro studies have explored the anticancer potential of similar methoxy-substituted benzaldehydes. For instance, derivatives of this compound were assessed for their cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 (epidermoid) | 12.5 | Induction of apoptosis |
HCT116 (colon cancer) | 15.0 | Cell cycle arrest at G1 phase |
MCF-7 (breast cancer) | 18.0 | Inhibition of proliferation |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for further development in cancer therapy .
Mechanistic Insights
The antibacterial mechanism is believed to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis. Additionally, the anticancer activity may be attributed to the ability of the compound to interact with DNA or inhibit specific signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
- Antibacterial Efficacy : A study highlighted that fluorinated aldimines showed enhanced activity against both Gram-positive and Gram-negative bacteria. The results indicated that substitution at meta positions significantly improved antibacterial potency compared to non-fluorinated counterparts .
- Anticancer Activity : In a recent investigation, methoxy-substituted benzaldehydes were shown to exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects in therapeutic applications .
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3-fluoro-2,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 |
InChI Key |
DVFHJCHHPUPRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)F |
Origin of Product |
United States |
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